N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
The exact mass of the compound this compound is 311.10183929 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-10-7-14(23-19-10)17-13(21)9-20-15(22)5-4-12(18-20)11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFUECGGMCJWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C14H16N4O2
Molecular Weight: 284.31 g/mol
CAS Number: 2330635-19-1
Structure: The compound features a complex structure with an oxazole ring and a pyridazine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The oxazole and pyridazine rings are known to influence the compound's ability to modulate biological responses through:
- Enzyme Inhibition: The compound may inhibit enzymes associated with microbial growth, suggesting potential antimicrobial properties.
- Receptor Modulation: It may interact with receptors that regulate cellular processes, impacting signal transduction pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Variable inhibition |
In studies, derivatives of this compound demonstrated up to 90% inhibition of colony-forming units (CFUs) at specific concentrations, indicating strong antimicrobial potential against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The structural motifs present in this compound suggest potential anticancer properties. Similar compounds have shown:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 20 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 25 |
These results indicate that the compound may induce cytotoxic effects on cancer cells through apoptosis or cell cycle arrest mechanisms .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of similar compounds. Using standard microbiological techniques, it was found that the presence of functional groups such as nitro or hydroxyl on the aromatic rings significantly enhanced antimicrobial activity against E. coli and S. aureus.
Anticancer Activity Assessment
In a laboratory setting, the compound was tested against several cancer cell lines. The results showed a dose-dependent response with significant cell death observed at higher concentrations. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent due to its unique structural features:
Antimicrobial Activity
Research indicates that compounds with oxazole and pyridine rings exhibit antimicrobial properties. N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide has shown activity against various bacterial strains by inhibiting key enzymes involved in bacterial growth.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines. Notable findings include:
| Cell Line | IC50 (μM) |
|---|---|
| A2780 (Ovarian carcinoma) | 25.0 |
| MCF-7 (Breast cancer) | 30.5 |
| A2780/RCIS (Cisplatin resistant) | 20.0 |
These results suggest that the compound may act by disrupting cell cycle progression and inhibiting tubulin polymerization, making it a candidate for further anticancer drug development.
Biological Research Applications
This compound is also valuable in biological research for:
Biochemical Studies
The compound serves as a tool for studying biological pathways involving specific enzymes and receptors due to its ability to modulate enzyme activity.
Drug Development
Its structural characteristics make it a promising scaffold for designing new therapeutic agents targeting various diseases, including infections and cancers.
Industrial Applications
In industrial settings, the compound can be utilized in the synthesis of specialty chemicals and as an intermediate in various chemical processes. Its unique properties allow it to serve as a building block for more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
